3-Chloropropane-1-sulfinyl chloride
Description
Contextualization of Sulfinyl Chlorides as Reactive Intermediates
Sulfinyl halides, characterized by the general formula R-S(O)-X, occupy an intermediate oxidation level between sulfenyl halides (R-S-X) and sulfonyl halides (R-SO₂-X). wikipedia.org The sulfinyl chlorides are the most prominent members of this class. They are known as thermolabile and moisture-sensitive compounds, which underscores their high reactivity. wikipedia.org This reactivity makes them valuable, yet challenging, reagents in organic synthesis. wikipedia.org
The sulfur atom in sulfinyl chlorides is chiral, which adds a layer of stereochemical consideration to their reactions. wikipedia.org They readily react with a wide range of nucleophiles. For instance, hydrolysis with water yields sulfinic acids, reaction with alcohols produces sulfinic esters, and amines lead to the formation of sulfinamides. wikipedia.org Their utility as reactive intermediates is demonstrated in their use for preparing various sulfinyl derivatives, sulfoxides, and thiosulfinates. wikipedia.org Due to this high reactivity, they are often synthesized and used immediately without extensive purification. wikipedia.org
Overview of Halogenated Organosulfur Compounds in Synthetic Design
The presence of one or more halogen atoms bonded to sulfur defines a significant class of organosulfur compounds, including sulfenyl, sulfinyl, and sulfonyl halides. wikipedia.org The incorporation of halogens into organosulfur molecules is a key strategy in synthetic design, as it introduces a highly reactive site for further chemical transformations. ncert.nic.in The carbon-halogen bond, in this case on the alkyl chain, provides another reactive handle, allowing for nucleophilic substitution reactions. ncert.nic.inaspirationsinstitute.com This dual reactivity in halogenated organosulfur compounds opens pathways for the synthesis of complex molecules. For example, the sulfonyl chloride group can be used to form sulfonamides, a common motif in medicinal chemistry, while a halogen on an alkyl chain can be displaced to build more complex carbon skeletons. sigmaaldrich.com
Structural Features and Potential for Diverse Reactivity of 3-Chloropropane-1-sulfinyl chloride
The chemical identity of this compound is established by its molecular formula, C₃H₆Cl₂OS, and its CAS number, 66784-00-7. sigmaaldrich.comuni.lu Its structure is defined by a three-carbon propane (B168953) chain, with a sulfinyl chloride group (-S(O)Cl) at position 1 and a chlorine atom at position 3.
Key Structural Features:
Sulfinyl Chloride Group: This is the primary reactive center of the molecule. The sulfur atom is electrophilic and susceptible to attack by various nucleophiles. wikipedia.org
Chiral Sulfur Center: Like other sulfinyl chlorides, the sulfur atom in this compound is a stereocenter, meaning the compound can exist as enantiomers. wikipedia.org
Chloroalkyl Chain: The terminal chlorine atom on the propyl chain is a latent reactive site, capable of undergoing nucleophilic substitution reactions, typical of haloalkanes. ncert.nic.in
This combination of functional groups suggests a potential for diverse and controlled reactivity. The sulfinyl chloride can be targeted by nucleophiles like alcohols or amines to form sulfinate esters or sulfinamides, respectively. wikipedia.org Independently, the chlorine on the propyl chain could be displaced by a different nucleophile. This bifunctionality allows for stepwise reactions, making it a potentially valuable building block for synthesizing more complex molecules containing a sulfur linkage and a modified alkyl chain.
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | uni.lu |
| CAS Number | 66784-00-7 | sigmaaldrich.comambeed.com |
| Molecular Formula | C₃H₆Cl₂OS | uni.lu |
| Monoisotopic Mass | 159.95 g/mol | uni.lu |
| Key Functional Groups | Sulfinyl Chloride, Alkyl Chloride | wikipedia.orguni.lu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H6Cl2OS |
|---|---|
Molecular Weight |
161.05 g/mol |
IUPAC Name |
3-chloropropane-1-sulfinyl chloride |
InChI |
InChI=1S/C3H6Cl2OS/c4-2-1-3-7(5)6/h1-3H2 |
InChI Key |
DYUXKYMOAGRODF-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)Cl)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloropropane 1 Sulfinyl Chloride
Exploration of Direct Synthetic Pathways to Sulfinyl Chlorides
Direct synthetic routes aim to introduce the sulfinyl chloride group in a single key transformation from a suitable organosulfur precursor. These methods are often preferred for their efficiency and atom economy.
The controlled oxidation of sulfur compounds at a lower oxidation state, such as disulfides, is a viable method for the preparation of sulfinyl chlorides. This approach requires careful selection of oxidizing and chlorinating agents to prevent over-oxidation to the more stable sulfonyl chloride.
A plausible precursor for this route is bis(3-chloropropyl) disulfide. The general transformation involves the oxidative chlorination of the disulfide. While specific literature for this exact conversion is sparse, the established chemistry for disulfide to sulfinyl chloride synthesis suggests a reaction with chlorine in the presence of an activating agent like acetic anhydride. The reaction proceeds through the cleavage of the disulfide bond and subsequent oxidation and chlorination at the sulfur atom.
Another potential pathway begins with the corresponding sulfenyl chloride, 3-chloropropane-1-sulfenyl chloride (Cl(CH₂)₃SCl). Sulfenyl chlorides can be prepared by the direct chlorination of disulfides with a single equivalent of chlorine (Cl₂). wikipedia.org Subsequent, controlled oxidation of the sulfenyl chloride can yield the target sulfinyl chloride.
Table 1: General Conditions for Oxidative Chlorination of Disulfides
| Precursor | Reagents | Solvent | Key Conditions | Product |
|---|---|---|---|---|
| Dialkyl Disulfide (R-S-S-R) | Chlorine (Cl₂), Acetic Anhydride | Inert Solvent (e.g., CH₂Cl₂) | Low temperature, controlled addition of chlorine | Alkylsulfinyl Chloride (R-SOCl) |
A more common and direct method for synthesizing sulfinyl chlorides involves the chlorination of the corresponding sulfinic acid. For the target molecule, this would involve the use of 3-chloropropane-1-sulfinic acid as the immediate precursor.
Thionyl chloride (SOCl₂) is a standard reagent for this transformation, converting sulfinic acids to sulfinyl chlorides with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. wikipedia.org This reaction is typically efficient and driven to completion by the loss of gaseous byproducts.
Cl(CH₂)₃SO₂H + SOCl₂ → Cl(CH₂)₃SOCl + SO₂ + HCl
Another method involves the low-temperature hydrolysis of an alkylsulfur trichloride intermediate. google.com This species can be formed from the exhaustive chlorination of a thiol or disulfide. The subsequent reaction with a stoichiometric amount of water must be performed at low temperatures (below 0 °C) to minimize decomposition and achieve a high yield of the alkanesulfinyl chloride. google.com
Table 2: Chlorination Approaches to Sulfinyl Chlorides
| Precursor | Reagent | Typical Solvent | Key Conditions |
|---|---|---|---|
| 3-Chloropropane-1-sulfinic acid | Thionyl Chloride (SOCl₂) | Aprotic solvent (e.g., Toluene, CH₂Cl₂) | Reflux or room temperature, anhydrous |
| 3-Chloropropylsulfur trichloride | Water (H₂O) | Inert solvent | Low temperature (< 0 °C), stoichiometric control |
Investigations into Indirect or Multistep Synthetic Sequences
A feasible sequence could begin with a Grignard reagent. 3-Chloropropyl magnesium bromide can be reacted with sulfur dioxide (SO₂), followed by an acidic workup, to yield 3-chloropropane-1-sulfinic acid. This is a standard and versatile method for the formation of sulfinic acids.
Alternatively, the sulfinic acid can be prepared via the controlled reduction of the corresponding sulfonyl chloride. 3-Chloropropane-1-sulfonyl chloride is a commercially available and stable compound. sigmaaldrich.com While strong reducing agents may lead to thiols or disulfides, milder conditions or specific reagents can stop the reduction at the sulfinic acid stage.
The synthesis of bis(3-chloropropyl) disulfide, a precursor for the oxidative route (2.1.1), can be accomplished through the mild oxidation of 3-chloro-1-propanethiol, for instance, using an oxidant like iodine or hydrogen peroxide.
Evaluation of Reaction Conditions and Optimization Strategies for Yield and Purity
The successful synthesis of 3-Chloropropane-1-sulfinyl chloride is highly dependent on the careful control of reaction parameters, primarily due to the compound's reactivity and thermal instability.
Temperature Control: Low reaction temperatures are critical, particularly during oxidative chlorination steps, to prevent side reactions and decomposition of the product. google.com Exothermic reactions must be managed with efficient cooling.
Anhydrous Conditions: Sulfinyl chlorides are highly sensitive to moisture, readily hydrolyzing to the corresponding sulfinic acid. wikipedia.org Therefore, all reagents and solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Stoichiometry: The molar ratios of reactants must be precisely controlled. An excess of an oxidizing or chlorinating agent can lead to the formation of the thermodynamically more stable 3-chloropropane-1-sulfonyl chloride.
Solvent Choice: The use of inert, aprotic solvents such as dichloromethane, chloroform, or hexane is essential to avoid reaction with the solvent.
Purification: Purification by distillation is often challenging due to the thermal lability of alkylsulfinyl chlorides. High vacuum and low distillation temperatures are required. In many applications, the crude product is used in situ in a subsequent reaction step to avoid decomposition during purification and isolation.
Scale-Up Considerations for Laboratory and Industrial Synthesis
Transitioning the synthesis of this compound from a laboratory to an industrial scale introduces significant challenges related to safety, equipment, and process control.
Handling of Hazardous Reagents: Many of the reagents used, such as thionyl chloride, chlorine, and sulfuryl chloride, are toxic, corrosive, and react violently with water. masterorganicchemistry.com This necessitates the use of specialized personal protective equipment and enclosed handling systems.
Thermal Management: The exothermicity of oxidation and chlorination reactions poses a significant risk of thermal runaway on a large scale. Industrial reactors must be equipped with high-efficiency cooling systems and monitoring to maintain strict temperature control.
Materials of Construction: The corrosive nature of the reagents (e.g., HCl byproduct) and the product requires reactors made of corrosion-resistant materials, such as glass-lined steel.
Process Design: Given the instability of the final product, an industrial process would likely be designed for its immediate consumption in a subsequent manufacturing step. This avoids the challenges and hazards associated with storage and transport. A continuous flow process, rather than a batch process, could offer better control over reaction parameters and improve safety.
Chemical Reactivity and Mechanistic Investigations of 3 Chloropropane 1 Sulfinyl Chloride
Nucleophilic Substitution Reactions at the Sulfinyl Chloride Moiety
The sulfur atom in 3-chloropropane-1-sulfinyl chloride is electrophilic and readily undergoes attack by nucleophiles, leading to the displacement of the chloride ion. These reactions are fundamental to the synthetic utility of the compound. wikipedia.org
Reactivity with Oxygen-Centered Nucleophiles
This compound reacts with oxygen-centered nucleophiles, such as alcohols and water, to form sulfinate esters and sulfinic acids, respectively. wikipedia.org The reaction with alcohols provides a direct route to 3-chloropropyl sulfinate esters. For instance, the reaction with methanol (B129727) would yield methyl 3-chloropropanesulfinate. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.org The hydrolysis of sulfinyl chlorides, including this compound, leads to the formation of the corresponding sulfinic acid. wikipedia.org
A general representation of the reaction with an alcohol (R-OH) is as follows:
Cl-CH₂CH₂CH₂-S(O)Cl + R-OH → Cl-CH₂CH₂CH₂-S(O)OR + HCl
Reactivity with Nitrogen-Centered Nucleophiles
The reaction of this compound with nitrogen-centered nucleophiles, such as primary and secondary amines, is a primary method for the synthesis of the corresponding N-substituted 3-chloropropanesulfinamides. wikipedia.org These reactions typically proceed readily, with the amine acting as both the nucleophile and the base to neutralize the liberated HCl. libretexts.org Alternatively, an external base like triethylamine (B128534) or pyridine (B92270) can be used. nih.gov
The general reaction with a primary amine (R-NH₂) is:
Cl-CH₂CH₂CH₂-S(O)Cl + 2 R-NH₂ → Cl-CH₂CH₂CH₂-S(O)NHR + R-NH₃⁺Cl⁻
These resulting sulfonamides are valuable intermediates in organic synthesis. nih.govnih.gov
Reactivity with Carbon-Centered Nucleophiles
Carbon-centered nucleophiles, such as Grignard reagents (R-MgX), react with sulfinyl chlorides to form sulfoxides. wikipedia.org The reaction of this compound with a Grignard reagent would yield a 3-chloropropyl sulfoxide. It is important to control the reaction conditions to avoid side reactions, as Grignard reagents can also react with the alkyl chloride functionality, although the sulfinyl chloride group is generally more reactive. psu.edustackexchange.comchemistrysteps.com
The reaction proceeds as follows:
Cl-CH₂CH₂CH₂-S(O)Cl + R-MgX → Cl-CH₂CH₂CH₂-S(O)R + MgXCl
Electrophilic Activation and Subsequent Transformations
The electrophilicity of the sulfur atom in this compound can be enhanced by the use of Lewis acids. thieme-connect.comresearchgate.netresearchgate.net This activation facilitates reactions with weak nucleophiles. For example, in Friedel-Crafts type reactions, a Lewis acid catalyst can promote the sulfinylation of aromatic compounds. thieme-connect.comresearchgate.netresearchgate.net While direct examples with this compound are not extensively documented in readily available literature, the principle is analogous to the activation of other sulfinyl chlorides like thionyl chloride. thieme-connect.comresearchgate.netresearchgate.net The Lewis acid coordinates to the oxygen or chlorine atom of the sulfinyl chloride, increasing the positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. This strategy can be employed to form new carbon-sulfur bonds under conditions where the unactivated sulfinyl chloride is unreactive.
Intramolecular Cyclization Pathways Involving the Alkyl Chloride and Sulfinyl Chloride Functionalities
The presence of both a nucleophilic-accepting sulfinyl chloride group and a potentially nucleophilic-attacking (after conversion) or electrophilic alkyl chloride within the same molecule opens up the possibility of intramolecular cyclization. One potential pathway involves the initial conversion of the sulfinyl chloride to a sulfinic acid or ester, followed by an intramolecular nucleophilic attack of the resulting oxygen nucleophile on the carbon bearing the chlorine atom. This would lead to the formation of a cyclic sulfinate, a sultine. However, the direct intramolecular reaction of the sulfinyl chloride moiety is also conceivable under certain conditions. For instance, treatment of 3-hydroxy-1-propanesulfonyl chloride does not yield the corresponding sultone directly, but rather undergoes other reactions, suggesting that the direct cyclization of the sulfonyl chloride is not always favored. researchgate.net
A related and well-documented cyclization involves the corresponding 3-chloropropanesulfonyl chloride, which can be cyclized to form cyclopropanesulfonamide (B116046) derivatives under the influence of a strong base like an n-alkyl lithium reagent. google.com While this involves a sulfonyl chloride rather than a sulfinyl chloride, it demonstrates the feasibility of intramolecular reactions involving the 3-chloropropyl moiety.
Study of Reaction Kinetics and Thermodynamic Parameters for Key Transformations
Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in readily available literature. However, general principles of sulfonyl and sulfinyl chloride reactivity can be applied. The hydrolysis of sulfonyl chlorides has been studied, and the data often supports an SN2-type mechanism. cdnsciencepub.comacs.org The rates of these reactions are influenced by the solvent and the substituents on the sulfur atom. cdnsciencepub.com For instance, the hydrolysis of benzenesulfonyl chlorides shows a dependence on the electronic nature of the para-substituent. cdnsciencepub.com
Kinetic investigations of sulfonyl chloride synthesis have also been performed, providing insights into reaction mechanisms. rsc.org For reactions involving this compound, it would be expected that the rate of nucleophilic substitution at the sulfinyl sulfur would be influenced by the concentration of the nucleophile and the temperature. Thermodynamic parameters such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡) could be determined by studying the reaction rates at different temperatures. Such studies would be crucial for optimizing reaction conditions and understanding the detailed mechanism of key transformations.
Computational Probing of Reaction Mechanisms and Transition States
While specific computational studies on this compound are not extensively documented in publicly accessible literature, a robust understanding of its reactivity can be derived from theoretical investigations into analogous, simpler alkyl sulfinyl chlorides, such as methanesulfinyl chloride (MSC). These computational models, primarily employing density functional theory (DFT), provide deep insights into the fundamental reaction pathways, transition state geometries, and energy profiles that govern the chemistry of this class of compounds.
General Mechanistic Pathways: Addition-Elimination vs. SN2
Theoretical studies have established that nucleophilic substitution at the sulfur atom of sulfinyl chlorides does not typically follow a direct SN2 displacement. Instead, the most favorable pathway is an addition-elimination mechanism. acs.orgnih.gov This mechanism involves the formation of a transient, tetracoordinate sulfur intermediate, often referred to as a sulfurane.
A computational analysis of the gas-phase reaction of methanesulfinyl derivatives with various small anions (e.g., Cl⁻, OH⁻) revealed a triple-well potential energy surface. acs.orgnih.gov This profile is characterized by:
Formation of an initial reactant-nucleophile complex.
Progression through a first transition state to a stable tetracoordinate intermediate.
Progression through a second transition state as the leaving group is expelled.
The geometries of these intermediates are consistently predicted to be unsymmetrical trigonal bipyramidal (TBP). In this arrangement, the incoming nucleophile and the departing leaving group occupy the apical positions, while the organic substituent (e.g., the 3-chloropropane group) and the sulfur lone pair reside in the equatorial positions. acs.orgnih.gov This contrasts with the mechanisms at sulfonyl chlorides (R-SO₂-Cl), where DFT studies have shown that identity exchange reactions can proceed via a single, synchronous SN2 transition state. mdpi.comnih.gov
Alcoholysis and the Role of Base Assistance
The reaction of sulfinyl chlorides with alcohols (alcoholysis) is a fundamental transformation. DFT studies on the reaction of methyl sulfinyl chloride (MSC) with methanol, assisted by a base like trimethylamine, have been particularly revealing. nih.gov Two primary mechanisms were computationally evaluated:
Ion Pair Mechanism: Initial displacement of the chloride by the amine base to form a sulfinylammonium ion pair, followed by attack of the alcohol.
Neutral Mechanism: The chloride remains bonded to the sulfur until it is ultimately displaced by the incoming alkoxide.
The computational results indicate a clear preference for the neutral mechanism, which possesses a significantly lower free energy barrier. nih.gov A key finding is that the reaction proceeds through a concerted transition state where the alcohol approaches the sulfur atom while simultaneously transferring its proton to the sulfinyl oxygen atom. The external base (trimethylamine) plays a crucial role by accepting the proton from the transferring hydrogen, which substantially lowers the activation barrier by more than 10 kcal/mol compared to the uncatalyzed reaction. nih.gov
Detailed Transition State and Intermediate Geometries
Detailed geometric parameters for the transition states (TS) and intermediates (INT) have been calculated for model systems. These provide a quantitative picture of the bond-forming and bond-breaking processes. For the identity exchange reaction on methanesulfinyl chloride (CH₃S(O)Cl + Cl⁻), the key structural features of the intermediate have been defined.
Below is a table summarizing representative calculated geometric data for the tetracoordinate intermediate in a model nucleophilic substitution reaction.
| Parameter | Description | Calculated Value (Å or °) |
| S-C Bond Length | Length of the bond between sulfur and the methyl carbon. | 1.841 |
| S-O Bond Length | Length of the sulfinyl S=O double bond. | 1.488 |
| S-Cl (apical) Bond Lengths | Lengths of the bonds to the apical chlorine atoms (incoming and outgoing). | 2.456 |
| C-S-O Angle | Angle between the equatorial methyl group and the oxygen. | 108.9 |
| O-S-Cl (equatorial-apical) Angle | Angle between the equatorial oxygen and an apical chlorine. | 89.2 |
| C-S-Cl (equatorial-apical) Angle | Angle between the equatorial methyl group and an apical chlorine. | 85.9 |
| Cl-S-Cl Angle | Angle between the two apical chlorine atoms. | 170.8 |
| Data derived from DFT calculations on the methanesulfinyl chloride system as a model. acs.org |
This data illustrates the trigonal bipyramidal geometry of the intermediate, with the two chlorine atoms nearing a linear arrangement in the apical positions and the methyl and oxygen groups in the equatorial plane. The elongated S-Cl bonds in the intermediate compared to the reactant (typically ~2.07 Å) indicate the weakened nature of these bonds during the substitution process.
These computational findings provide a detailed and predictive framework for understanding the reactivity of this compound, suggesting it will primarily undergo nucleophilic substitution via a base-assisted, neutral addition-elimination mechanism, proceeding through well-defined trigonal bipyramidal transition states and intermediates.
Advanced Spectroscopic and Structural Elucidation Studies of 3 Chloropropane 1 Sulfinyl Chloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
NMR spectroscopy would be the cornerstone for determining the precise arrangement of atoms in 3-Chloropropane-1-sulfinyl chloride. High-resolution ¹H NMR would reveal the number of distinct proton environments, their chemical shifts indicating the electronic environment of each proton, and spin-spin coupling patterns that would elucidate the connectivity of the propyl chain. Similarly, ¹³C NMR would identify the unique carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning proton and carbon signals and confirming the bonding framework. Conformational analysis, potentially through variable temperature NMR studies, could provide insights into the rotational isomers (rotamers) around the C-C and C-S bonds.
Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis
Mass spectrometry would provide the exact molecular weight of this compound and offer critical information about its fragmentation patterns under ionization. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, aiding in their identification. The analysis of the fragment ions would help to piece together the molecular structure by revealing how the molecule breaks apart. High-resolution mass spectrometry (HRMS) would yield the elemental composition of the parent ion and its fragments with high accuracy. While predicted mass spectral data is available from some databases, experimentally derived fragmentation patterns are essential for a thorough analysis. uni.lu
X-ray Crystallography of Crystalline Derivatives or Co-crystals for Definitive Structural Determination (if applicable)
Should this compound or a suitable crystalline derivative be prepared, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecule in the solid state. This data would serve as the ultimate benchmark for validating the structural and conformational insights gained from spectroscopic methods.
Theoretical and Computational Investigations of 3 Chloropropane 1 Sulfinyl Chloride
Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Chloropropane-1-sulfinyl chloride, methods like Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of its electronic landscape.
The electronic structure of this compound is characterized by the presence of a stereogenic sulfur atom, the electron-withdrawing sulfinyl chloride group, and the chloroalkyl chain. Calculations would likely reveal the distribution of molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are crucial in determining the molecule's reactivity, with the HOMO indicating sites susceptible to electrophilic attack and the LUMO highlighting regions prone to nucleophilic attack.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges on each atom. It is anticipated that the sulfur atom would bear a significant positive charge due to the electronegativity of the attached oxygen and chlorine atoms. The chlorine atom of the sulfinyl chloride group would also be highly electronegative. These charge distributions are critical in understanding intermolecular interactions and reaction mechanisms.
Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. For this compound, these descriptors would offer insights into its chemical behavior.
Table 1: Predicted Reactivity Descriptors for this compound (Note: The following values are illustrative and represent typical ranges for similar compounds, as specific data for this compound is not readily available.)
| Descriptor | Predicted Value (Illustrative) | Significance |
|---|---|---|
| Chemical Potential (μ) | -4.5 eV | Indicates the tendency of electrons to escape from the system. |
| Global Hardness (η) | 3.0 eV | Measures the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 3.375 eV | Quantifies the electrophilic nature of the molecule. |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and DFT Calculations
The flexible propyl chain in this compound allows for multiple conformational isomers. Understanding the relative energies and populations of these conformers is crucial as they can exhibit different reactivities.
Conformational analysis can be initiated using computationally less expensive methods like molecular mechanics to explore the potential energy surface broadly. The identified low-energy conformers can then be subjected to more accurate DFT calculations for geometry optimization and energy refinement. The relative energies of these conformers, after correction for zero-point vibrational energy, determine their population at a given temperature according to the Boltzmann distribution. Studies on similar molecules, such as 3-chloropropanoyl chloride, have shown that the gas phase can consist of a mixture of several conformers. magtech.com.cn
Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table is for illustrative purposes to demonstrate the expected outcome of a conformational analysis.)
| Conformer | Dihedral Angle (C-C-S-Cl) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Anti | ~180° | 0.00 | ~60% |
| Gauche | ~60° | 0.75 | ~40% |
Computational Modeling of Proposed Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this would involve mapping the potential energy surface for its reactions, such as nucleophilic substitution at the sulfur atom or reactions involving the chloropropyl chain.
By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined. This allows for the prediction of reaction kinetics and the most favorable reaction mechanism. For instance, the reaction of this compound with an amine could proceed through different pathways, and computational modeling could identify the lowest energy path. Intrinsic Reaction Coordinate (IRC) calculations can further confirm that the identified transition state connects the reactants and products.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, this would include predicting its NMR and IR spectra.
The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts for different conformers can be averaged based on their predicted populations to obtain a theoretical spectrum for comparison with experimental data.
Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Note: Experimental data is not available; this table illustrates the validation process.)
| Spectroscopic Parameter | Predicted Value (Illustrative) | Hypothetical Experimental Value |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) for -CH₂-S(O)Cl | 3.8 ppm | 3.7 ppm |
| ¹³C NMR Chemical Shift (ppm) for -CH₂-S(O)Cl | 65 ppm | 64 ppm |
| IR Frequency (cm⁻¹) for S=O stretch | 1150 cm⁻¹ | 1145 cm⁻¹ |
In Silico Design of Novel Reactivity and Catalytic Approaches
The insights gained from computational studies can be leveraged for the in silico design of novel reactions and catalytic systems involving this compound. By understanding its electronic structure and reactivity, one can propose modifications to the molecule or design catalysts that can selectively activate certain bonds.
For example, computational screening of different Lewis acids could identify a catalyst that enhances the electrophilicity of the sulfur atom, thereby facilitating nucleophilic substitution reactions. Similarly, by modeling the interaction of this compound with different enzyme active sites, its potential as a covalent inhibitor could be explored. This predictive power of computational chemistry accelerates the discovery of new applications for this and other reactive compounds.
Future Research Directions and Emerging Opportunities for 3 Chloropropane 1 Sulfinyl Chloride
Development of Catalytic Systems for Efficient Transformations
The development of novel catalytic systems is a cornerstone of modern synthetic chemistry, offering pathways to enhanced efficiency, selectivity, and sustainability. For a reactive species like 3-chloropropane-1-sulfinyl chloride, catalytic methods could unlock its full synthetic potential.
Future research could focus on several key areas:
Transition Metal Catalysis: Inspired by the successful use of transition metals in reactions involving sulfonyl chlorides, research could explore the use of catalysts based on iron, copper, or palladium for cross-coupling reactions. For instance, an iron-catalyzed system could potentially enable the regio- and stereoselective addition of the sulfinyl chloride moiety to alkynes, a transformation that has been demonstrated for aromatic sulfonyl chlorides. acs.org Such a reaction would provide access to novel vinyl sulfoxides.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for radical generation under mild conditions. Investigating the behavior of this compound under photocatalytic conditions could lead to new atom transfer radical addition (ATRA) reactions. For example, an iridium-based photocatalyst, which has been used for the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes, could be explored for similar transformations with this compound. acs.org
Organocatalysis: The use of small organic molecules as catalysts could offer a metal-free alternative for transformations involving this compound. Research could investigate the use of organocatalysts to promote reactions at either the sulfinyl chloride or the chloroalkyl terminus, potentially enabling asymmetric transformations.
A hypothetical catalytic cycle for the transformation of this compound is presented below:
| Step | Description | Catalyst |
| 1 | Oxidative addition of this compound to the metal center. | Transition Metal Complex |
| 2 | Insertion of an unsaturated substrate (e.g., alkene, alkyne). | - |
| 3 | Reductive elimination to yield the functionalized product and regenerate the catalyst. | - |
Integration into Materials Science and Polymer Chemistry Research
The dual functionality of this compound makes it an intriguing candidate for applications in materials science and polymer chemistry. The sulfinyl chloride group can be used for grafting onto polymer backbones, while the chloroalkyl group offers a site for further functionalization or cross-linking.
Emerging opportunities in this area include:
Polymer Functionalization: Research could explore the use of this compound to modify the surface properties of various polymers. The covalent attachment of this molecule could introduce new functionalities, such as increased hydrophilicity or sites for further chemical reactions. Polymer-bound sulfonyl chlorides have been used for solid-phase synthesis and as catalysts, suggesting that polymer-bound sulfinyl chlorides could have similar applications.
Monomer Synthesis: The compound could serve as a precursor for the synthesis of novel monomers. For example, the reaction of the sulfinyl chloride group with a diol or diamine could lead to the formation of new monomers containing both sulfur and chlorine, which could then be used in polymerization reactions.
Development of Novel Polymers: The use of sulfenyl chlorides in inverse vulcanization to create sulfur-rich polymers suggests a potential avenue of research for this compound. chemistryviews.org Investigating its reactivity with elemental sulfur or other co-monomers could lead to the development of new classes of polymers with unique optical, thermal, or mechanical properties.
Potential in the Discovery of Novel Reagents and Methodologies
The reactivity of the sulfinyl chloride group, which can react with a wide range of nucleophiles, positions this compound as a platform for the development of novel reagents and synthetic methodologies.
Future research could be directed towards:
Synthesis of Novel Sulfinamides and Sulfinates: The reaction of this compound with amines and alcohols would provide straightforward access to a library of 3-chloropropylsulfinamides and -sulfinates. These compounds could be screened for biological activity or used as intermediates in further synthetic transformations. The development of one-pot procedures for the synthesis of sulfinamides from sulfonyl chlorides could be adapted for sulfinyl chlorides. researchgate.net
Generation of Sulfin-Amidinating Reagents: The development of reagents for the direct introduction of sulfin-amidino groups into organic molecules is an area of active research. This compound could serve as a precursor for such reagents, which could find applications in medicinal chemistry and agrochemical research.
Exploration of Domino Reactions: The presence of two distinct reactive sites in the molecule opens up the possibility of designing domino or cascade reactions. A nucleophilic attack at the sulfinyl chloride could be followed by an intramolecular cyclization involving the chloroalkyl chain, providing a rapid route to novel heterocyclic compounds containing sulfur.
Exploration of Sustainable Synthetic Strategies for Production and Utilization
The development of environmentally benign and sustainable chemical processes is a major goal of modern chemistry. Future research on this compound should prioritize the development of green synthetic methods for both its production and its subsequent use in chemical synthesis.
Potential areas of investigation include:
Greener Synthesis of this compound: While specific synthetic routes for this compound are not well-documented, methods for the synthesis of related sulfonyl chlorides could be adapted. For example, the use of bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is an environmentally friendly method for producing alkanesulfonyl chlorides. organic-chemistry.org Similar strategies could be explored for the synthesis of this compound from a suitable precursor.
Catalytic and Solvent-Free Reactions: The use of catalytic methods, as discussed in section 8.1, would contribute to the sustainability of processes utilizing this reagent by reducing waste and energy consumption. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents would further enhance the environmental profile of its applications.
Development of Recyclable Reagents: Immobilizing this compound on a solid support, such as a polymer resin, could lead to the development of a recyclable reagent. This approach would simplify product purification and allow for the reuse of the reagent, minimizing waste.
The table below summarizes potential sustainable approaches for the synthesis and use of this compound.
| Approach | Description | Potential Benefits |
| Bleach-Mediated Synthesis | Use of sodium hypochlorite (B82951) as an oxidant for the chlorosulfonation of a suitable precursor. | Avoids the use of harsh and toxic chlorinating agents. |
| Photocatalytic Synthesis | Utilization of visible light and a photocatalyst for the synthesis of the compound. | Mild reaction conditions, use of a renewable energy source. |
| Solid-Phase Synthesis | Immobilization of the reagent on a solid support for use in chemical transformations. | Ease of product separation, potential for reagent recycling. |
Q & A
Synthesis and Purification
Basic: What are the standard synthetic routes for preparing 3-chloropropane-1-sulfinyl chloride, and how is purity ensured?
- Methodology : The compound is typically synthesized via sulfination of 3-chloropropane-1-thiol using sulfuryl chloride (SO₂Cl₂) or oxidation of the corresponding thiol with controlled chlorinating agents. Reactions are performed in anhydrous solvents like dichloromethane under inert atmospheres to prevent hydrolysis . Purification involves fractional distillation under reduced pressure (e.g., boiling point ~143–145°C) or recrystallization from non-polar solvents. Purity is confirmed via GC-MS or ¹H/¹³C NMR to detect residual solvents or byproducts like sulfonic acids .
Advanced: How can reaction conditions be optimized to minimize disulfide byproducts during synthesis?
- Methodology : Kinetic control is critical. Lowering reaction temperatures (0–5°C) and using stoichiometric chlorinating agents (e.g., SOCl₂) reduces over-oxidation. Monitoring via in-situ IR spectroscopy (tracking S=O stretch at ~1050–1100 cm⁻¹) helps identify intermediate sulfenic acids. Adding radical inhibitors (e.g., BHT) suppresses disulfide formation. Post-synthesis, column chromatography (silica gel, hexane:EtOAc) removes polymeric byproducts .
Reaction Mechanisms and Selectivity
Basic: What are the common nucleophilic substitution pathways for this compound?
- Methodology : The sulfinyl chloride group (-S(O)Cl) undergoes nucleophilic substitution with amines (e.g., forming sulfinamides) or alcohols (yielding sulfinate esters). Reactivity is influenced by the electrophilicity of the sulfur center. For example, reactions with primary amines proceed via a two-step mechanism: initial Cl⁻ displacement followed by proton transfer. Solvent polarity (e.g., DMF vs. THF) modulates reaction rates and selectivity .
Advanced: How does steric hindrance at the sulfur center affect reactivity in asymmetric synthesis?
- Methodology : Steric effects from substituents on the sulfinyl group (e.g., bulky aryl groups) can induce chirality transfer in sulfinamide formation. Computational studies (DFT) reveal transition-state geometries where bulky groups favor specific enantiomers. Experimental validation involves chiral HPLC or circular dichroism to assess enantiomeric excess (ee) .
Analytical Characterization
Basic: Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : The -CH₂-S(O)Cl moiety shows characteristic deshielding (δ 3.5–4.0 ppm for ¹H; δ 50–60 ppm for ¹³C).
- IR : S=O stretching at 1080–1120 cm⁻¹ and S-Cl at 550–600 cm⁻¹.
- Elemental Analysis : Confirms Cl and S content (theoretical Cl: ~28%, S: ~18%) .
Advanced: How are contradictions in spectroscopic data resolved during structural elucidation?
- Methodology : Ambiguous NMR signals (e.g., overlapping peaks) are clarified using 2D techniques (HSQC, HMBC) to assign coupling pathways. X-ray crystallography provides definitive structural confirmation, as seen in related sulfonyl chloride derivatives . Discrepancies in mass spectrometry (e.g., unexpected fragments) require high-resolution MS (HRMS) to distinguish isotopic clusters from impurities .
Safety and Stability
Basic: What safety protocols are critical when handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and splash goggles due to its corrosive nature (skin/eye damage, H314). Store under nitrogen at 2–8°C to prevent moisture-induced hydrolysis. Spills are neutralized with sodium bicarbonate before disposal .
Advanced: How can thermal decomposition products be mitigated during storage?
- Methodology : Decomposition above 60°C releases HCl and SO₂. Stabilizers like epoxides (e.g., propylene oxide) scavenge free radicals. Stability is monitored via TGA/DSC to identify safe storage thresholds. Gas detection tubes quantify airborne HCl during large-scale reactions .
Contradictory Data and Troubleshooting
Advanced: How should researchers address inconsistencies in reported reaction yields with this compound?
- Methodology : Replicate experiments under strictly anhydrous conditions (Karl Fischer titration verifies <50 ppm H₂O). Compare solvent purity (HPLC-grade vs. technical) and catalyst batches. Systematic DoE (Design of Experiments) identifies critical variables (e.g., stoichiometry, temperature). Cross-validate with independent methods (e.g., alternative chlorinating agents) .
Applications in Organic Synthesis
Advanced: What strategies improve the efficiency of this compound as a chiral auxiliary?
- Methodology : Covalent attachment to prochiral amines or alcohols creates diastereomeric sulfinamides/sulfinates, separable via crystallization. Kinetic resolution (e.g., using enantioselective enzymes) enhances ee. Case studies in β-lactam synthesis demonstrate 90%+ ee with tert-leucine-derived auxiliaries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
